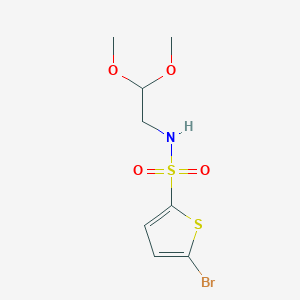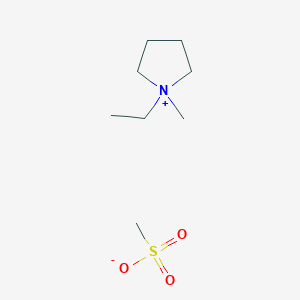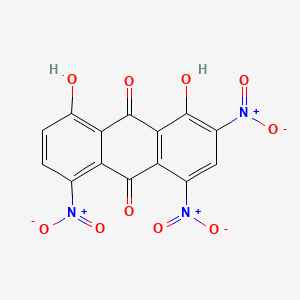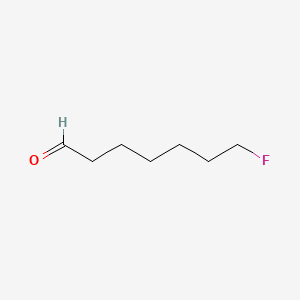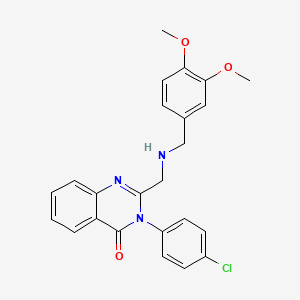
Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)- is a complex organic compound with a unique structure that includes an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)- typically involves multi-step organic reactions. One common method includes the alkylation of imidazole derivatives followed by oxidation and subsequent functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, alcohols, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-
- Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)-
- Ethanone, 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl)-
Uniqueness
Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)- is unique due to its specific imidazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(2-ethenyl-5-methyl-2,3-dihydro-1H-imidazol-4-yl)ethanone |
InChI |
InChI=1S/C8H12N2O/c1-4-7-9-5(2)8(10-7)6(3)11/h4,7,9-10H,1H2,2-3H3 |
InChI Key |
CQTURIQZQNBXMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(N1)C=C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R,6S)-6-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]heptane-1,5-diol](/img/structure/B13774845.png)


